molecular formula C25H21N3 B2462681 8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-42-9

8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2462681
CAS No.: 901045-42-9
M. Wt: 363.464
InChI Key: CPVHDLPKGDDRQL-UHFFFAOYSA-N
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Description

8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic quinoline derivative offered for early-stage pharmacological research. This compound belongs to a class of nitrogen-containing heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their diverse biological activities . The fused pyrazoloquinoline scaffold is of particular interest in oncology research. Quinoline derivatives have demonstrated a notable ability to interact with DNA, impede DNA synthesis, and induce oxidative stress in cellular models, making them promising scaffolds for investigating new anticancer agents . Furthermore, structurally related compounds have shown potential as inhibitors of key cellular kinases. For instance, a similar pyrazoloquinazoline compound has been identified as an inhibitor of Cyclin-A2 and Cyclin-dependent kinase 2 (CDK2) , proteins that are crucial regulators of the cell cycle and are often dysregulated in cancers. This suggests that 8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline may serve as a valuable chemical probe for studying cell cycle dynamics and signal transduction pathways. Researchers can utilize this compound in biochemical and cellular assays to explore its full mechanism of action and therapeutic potential. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-methyl-1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3/c1-16-4-9-19(10-5-16)24-22-15-26-23-13-8-18(3)14-21(23)25(22)28(27-24)20-11-6-17(2)7-12-20/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVHDLPKGDDRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of a pyrazole intermediate, followed by its cyclization with a quinoline derivative. Catalysts such as palladium or copper may be used to facilitate these reactions, and solvents like dimethylformamide (DMF) or toluene are often employed.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, green chemistry principles, such as using recyclable catalysts and minimizing waste, may be applied to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents).

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction could produce more saturated compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazoloquinolines exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have reported that certain pyrazolo[4,3-c]quinoline derivatives can modulate key signaling pathways involved in tumor growth and metastasis .

Antimicrobial Properties

The broad-spectrum antimicrobial activity of quinoline derivatives has been well-documented. Pyrazoloquinolines have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The mechanism often involves interference with microbial DNA replication or protein synthesis, making them promising candidates for developing new antimicrobial agents .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective potential of pyrazoloquinolines. Compounds in this class have been investigated for their ability to inhibit acetylcholinesterase activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's. In vitro studies show that certain derivatives can effectively enhance acetylcholine levels by inhibiting its breakdown, thereby improving cognitive functions .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer effects of various pyrazoloquinoline derivatives, researchers synthesized several compounds and tested their cytotoxicity against breast cancer cell lines. The results indicated that modifications at specific positions on the pyrazoloquinoline structure significantly enhanced anticancer activity, with some compounds exhibiting IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of 8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects with MIC values comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial therapies .

Data Tables

Biological Activity Compound IC50/ MIC Values Mechanism
Anticancer8-Methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline< 10 µM (breast cancer)Apoptosis induction
Antimicrobial8-Methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline32 µg/mL (E. coli)Inhibition of protein synthesis
NeuroprotectiveVarious derivativesIC50 < 5 µM (AChE inhibition)AChE inhibition

Mechanism of Action

The mechanism of action of 8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site, thereby blocking its activity. Alternatively, it could act as an agonist or antagonist at a receptor, modulating its signaling pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays, to elucidate.

Comparison with Similar Compounds

    Quinoline: A simpler structure with a single nitrogen atom in the ring, known for its antimalarial activity.

    Pyrazole: A five-membered ring with two nitrogen atoms, used in various pharmaceuticals.

    Quinazoline: Similar to quinoline but with an additional nitrogen atom, used in anticancer drugs.

Uniqueness: 8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to its fused ring structure and specific substitutions. These features can influence its chemical reactivity and biological activity, making it a valuable compound for research and development in multiple fields.

Biological Activity

8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the class of pyrazoloquinolines. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structure of this compound, characterized by a pyrazole ring fused with a quinoline ring and substituted with methyl and phenyl groups, plays a crucial role in its pharmacological effects.

  • Molecular Formula : C25H21N3
  • Molecular Weight : 363.46 g/mol
  • InChI : InChI=1S/C25H21N3/c1-16-4-9-19(10-5-16)24-22-15-26-23-13-8-18(3)14-21(23)25(22)28(27-24)20-11-6-17(2)7-12-20/h4-15H,1-3H3

1. Anticancer Activity

Research indicates that derivatives of 8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline exhibit significant anticancer properties. A study showed that compounds with similar structures demonstrated cytotoxic effects on various cancer cell lines. For instance, a related compound (91b1) showed significant efficacy in inhibiting cancer cell proliferation in vitro and in vivo through mechanisms involving cell cycle arrest and apoptosis induction .

Table 1: Summary of Anticancer Activity Studies

CompoundCell Lines TestedIC50 (µM)Mechanism of Action
91b1A498 (Renal Cancer)0.40Induction of apoptosis
Hybrid DerivativeMDA-MB-468 (Breast Cancer)0.50Cell cycle arrest

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. Certain derivatives have shown comparable potency to established anti-inflammatory agents, suggesting that modifications to the pyrazoloquinoline structure could enhance these effects .

Table 2: Anti-inflammatory Activity Evaluation

CompoundNO Inhibition (%)Reference CompoundPotency Comparison
2i851400 WEquivalent
2m80AspirinModerate

3. Antimicrobial Activity

In vitro studies have revealed that derivatives of this compound possess significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for selected compounds ranged from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that modifications in the structure can lead to enhanced antimicrobial properties.

Table 3: Antimicrobial Activity Results

CompoundPathogen TestedMIC (µg/mL)
Compound AStaphylococcus aureus0.22
Compound BStaphylococcus epidermidis0.25

The biological activity of 8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. For instance, in anticancer applications, it may inhibit key enzymes involved in cell proliferation or induce apoptosis by activating specific signaling pathways . Detailed studies using molecular docking and biochemical assays are necessary to elucidate these mechanisms further.

Case Studies

Recent studies have focused on synthesizing new derivatives with enhanced biological activity through structural modifications. For example:

  • Study A : Investigated the synthesis and biological evaluation of pyrazoloquinoline derivatives for their anticancer properties against various cancer cell lines.
  • Study B : Evaluated the anti-inflammatory effects of synthesized compounds by measuring their ability to inhibit iNOS and COX-2 expression in macrophage models.

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